![molecular formula C13H23NO3Si B1591866 Pyridine, 4-[2-(triethoxysilyl)ethyl]- CAS No. 98299-74-2](/img/structure/B1591866.png)
Pyridine, 4-[2-(triethoxysilyl)ethyl]-
Vue d'ensemble
Description
“Pyridine, 4-[2-(triethoxysilyl)ethyl]-” is a chemical compound with the CAS Number: 98299-74-2. It has a molecular weight of 269.42 and its IUPAC name is 4-[2-(triethoxysilyl)ethyl]pyridine .
Molecular Structure Analysis
The molecular formula of “Pyridine, 4-[2-(triethoxysilyl)ethyl]-” is C13H23NO3Si . The InChI code for this compound is 1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-9-13-7-10-14-11-8-13/h7-8,10-11H,4-6,9,12H2,1-3H3 .Physical And Chemical Properties Analysis
“Pyridine, 4-[2-(triethoxysilyl)ethyl]-” is a liquid at room temperature. It has a density of 1 g/cm3. Its melting point is less than 0°C, and it has a boiling point of 105°C at 0.9mm pressure. The compound has a flash point greater than 110°C and a vapor pressure of 0.001mmHg at 25°C. Its refractive index is 1.4624 .Applications De Recherche Scientifique
Organic Synthesis Applications
- Functionalized Tetrahydropyridines Synthesis : A study demonstrated the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process, employing ethyl 2-methyl-2,3-butadienoate and N-tosylimines. This method offers complete regioselectivity and excellent yields, expanding the scope of tetrahydropyridine derivatives synthesis (Zhu, Lan, & Kwon, 2003).
Material Science and Polymer Chemistry
Protecting Group for DNA Synthesis : The 2-(4-pyridyl)ethyl group has been introduced as a new protecting group in the synthesis of deoxyribooligonucleotides via the phosphoramidite approach. This group is stable under both alkali and acid conditions and can be removed under mild conditions, offering a robust strategy for nucleotide synthesis (Hamamoto et al., 1989).
Electron-Donor-Acceptor Complexes for Photoluminescence : A study explored the synthesis and properties of 4-(2-tetrathiafulvalenyl-ethenyl)pyridine radical cation salts, showcasing their potential in creating materials with unique photoluminescent and magnetic properties. This research paves the way for the development of new functional materials for electronic and photonic applications (Pointillart et al., 2009).
Coordination Chemistry
- Metal Complexes for Ethylene Polymerization : Research into chromium complexes bearing tridentate pyridine-based ligands has demonstrated their efficacy as precatalysts for the oligomerization of ethylene. This work contributes to the development of more efficient catalysts for the polymerization industry, highlighting the versatility of pyridine derivatives in facilitating ethylene to polyethylene conversion (Small et al., 2004).
Mécanisme D'action
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation. Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313, which provide guidance on how to handle the compound safely .
Orientations Futures
Propriétés
IUPAC Name |
triethoxy(2-pyridin-4-ylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-9-13-7-10-14-11-8-13/h7-8,10-11H,4-6,9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZPUXVBQAQQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC1=CC=NC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595978 | |
| Record name | 4-[2-(Triethoxysilyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 4-[2-(triethoxysilyl)ethyl]- | |
CAS RN |
98299-74-2 | |
| Record name | 4-[2-(Triethoxysilyl)ethyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98299-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Triethoxysilyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 4-[2-(triethoxysilyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



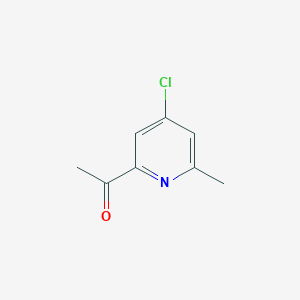


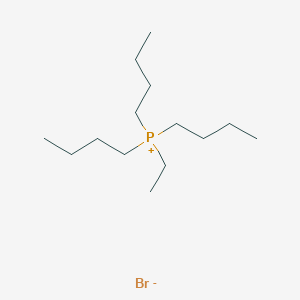
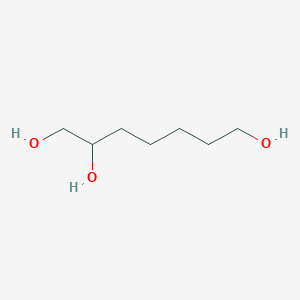
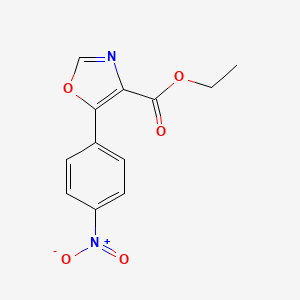
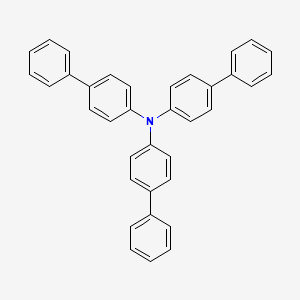
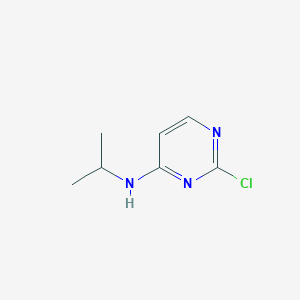


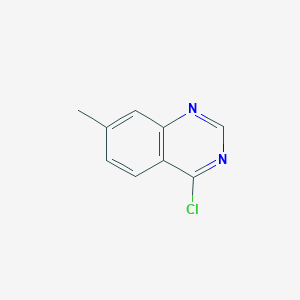
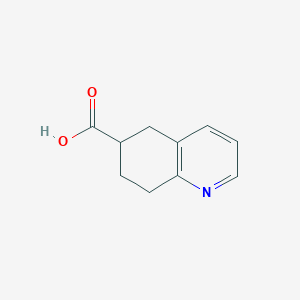
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)
